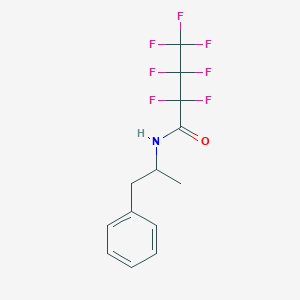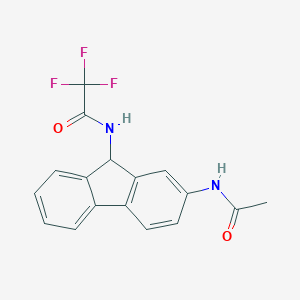
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-OSu, is a chemical compound widely used in scientific research. It is a derivative of fluorene, an organic compound commonly found in coal tar and petroleum. Fmoc-OSu is used to protect amino acids during peptide synthesis, and it has several other scientific research applications.
Mecanismo De Acción
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide works by reacting with the amino group of the incoming amino acid, forming an amide bond. This reaction is reversible, allowing the Fmoc group to be removed when the peptide synthesis is complete. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the linkage between the Fmoc group and the amino acid.
Efectos Bioquímicos Y Fisiológicos
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide does not have any known biochemical or physiological effects. It is used solely as a tool in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis are that it allows for the controlled addition of amino acids to the growing peptide chain, and it is easily removed when the synthesis is complete. The limitations of using N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide are that it can be expensive and time-consuming to synthesize, and it can be difficult to remove the Fmoc group without damaging the peptide chain.
Direcciones Futuras
There are several future directions for the use of N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide in scientific research. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the use of N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide in the synthesis of complex peptides and proteins. Finally, N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide could be used in the development of new drugs and diagnostic tools based on peptides.
Métodos De Síntesis
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized by reacting fluorene with trifluoroacetic anhydride and acetic anhydride in the presence of a catalyst. The resulting product is then purified by column chromatography. This synthesis method is well-established and has been used in scientific research for many years.
Aplicaciones Científicas De Investigación
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide is primarily used in peptide synthesis. Peptides are short chains of amino acids that play critical roles in biological processes. They can be used as drugs, diagnostic tools, and research probes. N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide is used to protect the amino group of the incoming amino acid during peptide synthesis, allowing for the controlled addition of amino acids to the growing peptide chain.
Propiedades
Número CAS |
1525-22-0 |
|---|---|
Nombre del producto |
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
Fórmula molecular |
C17H13F3N2O2 |
Peso molecular |
334.29 g/mol |
Nombre IUPAC |
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C17H13F3N2O2/c1-9(23)21-10-6-7-12-11-4-2-3-5-13(11)15(14(12)8-10)22-16(24)17(18,19)20/h2-8,15H,1H3,(H,21,23)(H,22,24) |
Clave InChI |
IPALEQHZDXFXJP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2NC(=O)C(F)(F)F |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2NC(=O)C(F)(F)F |
Otros números CAS |
1525-22-0 |
Sinónimos |
N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoro-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



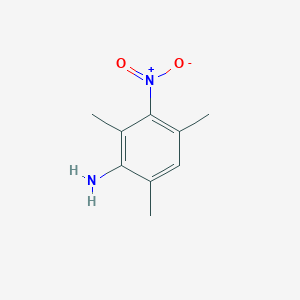

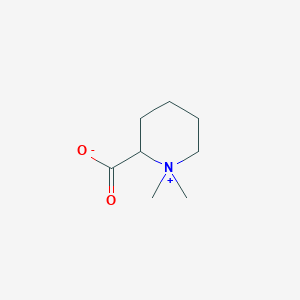



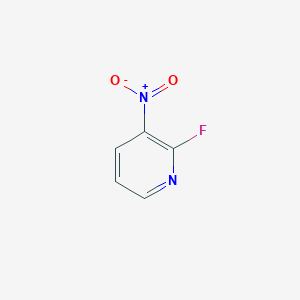
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)



